Beraprost sodium

説明

Beraprost sodium is the organic sodium salt of beraprost. It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan. It has a role as an antihypertensive agent, a platelet aggregation inhibitor, a prostaglandin receptor agonist, a vasodilator agent and an anti-inflammatory agent. It contains a beraprost(1-).

作用機序

Target of Action

Beraprost sodium, a synthetic analogue of prostacyclin , primarily targets prostacyclin membrane receptors . These receptors play a crucial role in vascular homeostasis .

Mode of Action

This compound interacts with its targets by binding to the prostacyclin membrane receptors, which ultimately inhibits the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The action of this compound affects the P38 and JNK pathways . By binding to prostacyclin membrane receptors, this compound inhibits the release of Ca2+, which in turn influences these pathways and their downstream effects .

Pharmacokinetics

This compound exhibits a bioavailability of 50-70% . The elimination half-life is approximately 35-40 minutes . Urinary excretion of this compound is limited .

Result of Action

This compound has vasodilatory, antiplatelet, and cytoprotective effects . It is generally well-tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . It has also been studied for use in avoiding reperfusion injury .

生化学分析

Biochemical Properties

Beraprost Sodium is an analog of prostacyclin PGI2 . It affects vasodilation, which in turn lowers blood pressure . This compound also inhibits platelet aggregation .

Cellular Effects

This compound has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury . It is known to have a significant impact on various types of cells and cellular processes, particularly influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an analog of prostacyclin PGI2, this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the drug has a bioavailability of 50-70% and an elimination half-life of 35-40 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The drug is administered orally as a pill available in strength of 20 mcg, with a dose range from 60 to 180 mcg in divided doses after meals .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

It is known that the drug is administered orally and has a bioavailability of 50-70% .

Subcellular Localization

It is known that the drug is an analog of prostacyclin PGI2 and exerts its effects at the molecular level .

生物活性

Beraprost sodium (BPS) is a synthetic analogue of prostacyclin (PGI2), primarily utilized in the treatment of pulmonary arterial hypertension (PAH) and peripheral vascular diseases, such as arteriosclerosis obliterans (ASO). Its biological activities include vasodilation, antiplatelet effects, and antiproliferative actions on vascular smooth muscle cells. This article discusses the biological activity of BPS based on various studies, highlighting its mechanisms, clinical efficacy, and safety profiles.

This compound exerts its effects through several mechanisms:

- Vasodilation : BPS enhances endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production, which causes vasodilation .

- Antiplatelet Effects : BPS inhibits platelet aggregation, which is crucial in preventing thrombosis in patients with vascular diseases .

- Antiproliferative Effects : It has been shown to inhibit the proliferation of vascular smooth muscle cells, thereby reducing neointimal hyperplasia following vascular injury .

1. Treatment of Pulmonary Arterial Hypertension

Beraprost has been extensively studied for its efficacy in managing PAH. In a double-blind, placebo-controlled trial involving 130 patients with NYHA functional class II and III PAH:

- Exercise Capacity Improvement : Patients receiving BPS showed a mean increase of 25.1 meters in the 6-minute walk test compared to placebo (p = 0.036) .

- Symptom Relief : The Borg dyspnea index improved significantly (p = 0.009), indicating reduced breathlessness during physical activities .

2. Management of Arteriosclerosis Obliterans

A retrospective study involving 188 patients treated with BPS for at least one year demonstrated:

- Reduction in Ischemic Symptoms : Significant improvement in lower limb ischemic symptoms was reported after 12 months of treatment.

- Carotid Intima-Media Thickness (IMT) : IMT decreased from 1.09 ± 0.09 mm at baseline to 1.04 ± 0.11 mm after one year (P < 0.001), suggesting a reduction in arterial stiffness and risk of cardiovascular events .

Case Study: Efficacy in Hepatic Sinusoidal Obstruction Syndrome

A study investigated the protective effects of BPS against hepatic sinusoidal obstruction syndrome (SOS) induced by monocrotaline in mice:

- Pathological Findings : Mice treated with BPS showed significantly fewer pathological signs of SOS compared to the placebo group.

- Biochemical Analysis : The expression levels of eNOS were significantly higher in the BPS group, indicating enhanced endothelial function and protection against liver damage .

Safety Profile

The long-term administration of beraprost has been associated with a favorable safety profile:

- Adverse Events : In studies involving chronic treatment, no severe adverse events or significant complications requiring dose adjustments were reported .

- Tolerability : Most adverse events were noted during the titration phase but decreased during maintenance therapy, suggesting good tolerability over time .

Summary Table of Key Findings

特性

CAS番号 |

88475-69-8 |

|---|---|

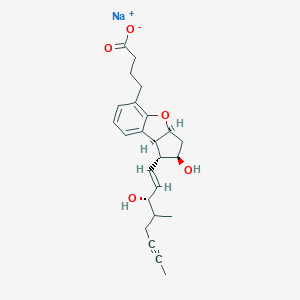

分子式 |

C24H29NaO5 |

分子量 |

420.5 g/mol |

IUPAC名 |

sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |

InChI |

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1 |

InChIキー |

YTCZZXIRLARSET-LCIAKFPNSA-M |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |

異性体SMILES |

CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |

正規SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |

外観 |

White Solid |

melting_point |

204-206°C |

Key on ui other cas no. |

88430-50-6 88475-69-8 |

ピクトグラム |

Acute Toxic |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

88430-50-6 (Parent) |

同義語 |

Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate; dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Beraprost sodium and what is its mechanism of action?

A1: this compound is an orally active analog of Epoprostenol (Prostaglandin I2, PGI2) [, ]. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on various cell types, including smooth muscle cells and platelets [, ].

Q2: What are the downstream effects of this compound binding to the IP receptor?

A2: Binding to the IP receptor activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This results in several physiological effects, primarily:

- Vasodilation: Relaxation of vascular smooth muscle cells, widening blood vessels and improving blood flow [, , , , , ].

- Anti-platelet aggregation: Inhibition of platelet activation and aggregation, reducing blood clot formation [, , , , , ].

Q3: Does this compound act on the endothelium?

A3: Yes, this compound can elicit both endothelium-dependent and -independent vasodilation. Endothelium-dependent vasodilation involves nitric oxide (NO) production through activation of protein kinase A (PKA) in endothelial cells [].

Q4: How does this compound affect vascular smooth muscle cells?

A4: this compound inhibits the proliferation and glycosaminoglycan (GAG) synthesis of vascular smooth muscle cells (SMCs) without affecting their hypertrophy, potentially contributing to its anti-arteriosclerotic effects [].

Q5: Does this compound have any anti-inflammatory effects?

A5: Research suggests that this compound might exert anti-inflammatory effects by reducing the production of cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF) from alveolar macrophages []. It also shows potential to suppress oxidative stress in lung alveolar epithelial cells exposed to lipopolysaccharide [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H37NaO6, and its molecular weight is 468.56 g/mol.

Q7: How does the structure of this compound relate to its activity?

A7: this compound, a stable PGI2 analog, derives its activity from its structural similarity to PGI2. The specific modifications in its structure, including the replacement of the labile enol ether moiety with a more stable phenol group, contribute to its improved stability and oral bioavailability compared to PGI2 [].

Q8: How stable is this compound and what are the strategies to improve its stability?

A8: this compound demonstrates greater chemical stability compared to PGI2, allowing for oral administration [, ]. Research indicates that complexing this compound with cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CyD) can further enhance its stability and control its transdermal delivery [].

Q9: How is this compound absorbed and metabolized?

A9: this compound is designed for oral administration and is well-absorbed [, , ]. Although the specific metabolic pathways are not detailed in the abstracts, they likely involve similar pathways as other prostaglandins.

Q10: What is the duration of action of this compound?

A10: this compound exerts a relatively long-lasting action on the central nervous system (CNS) when administered intravenously []. Oral administration provides a sustained effect with a peak concentration observed around 12 weeks after treatment [].

Q11: What cell-based assays have been used to study this compound?

A11: Cell-based studies using cultured aortic cells have shown that this compound can restore the increased transendothelial permeation of albumin induced by high glucose concentrations, suggesting its potential in addressing diabetic complications [].

Q12: What animal models have been used to investigate the effects of this compound?

A12: Various animal models have been employed to study this compound, including:

- Rats: Models of pulmonary hypertension [], diabetic nephropathy [, , ], skin flap survival [], and intestinal transplantation [].

- Mice: Models for assessing bleeding time [] and transdermal delivery [].

- Rabbits: Models for investigating peripheral circulatory disturbances [], ear artery responses [], and the effects on laurate-induced peripheral vascular occlusion [].

- Dogs: Models for assessing hemodynamic effects and responses in pulmonary hypertension [].

Q13: What clinical conditions have been studied in clinical trials with this compound?

A13: Several clinical trials have investigated the efficacy of this compound in various conditions, including:

- Intermittent Claudication: Demonstrating improvement in pain-free walking distance in patients with arteriosclerosis obliterans [, , ].

- Diabetic Nephropathy: Showing potential in reducing urinary albumin excretion, improving renal function markers, and modulating inflammatory markers [, , , ].

- Pulmonary Hypertension: Investigating its effects on hemodynamics and cardiac function in dogs [] and its potential for treating pulmonary hypertension associated with left ventricular systolic dysfunction (PH-HFrEF) in humans [].

- Chronic Diabetic Foot Ulcer: A randomized trial indicated a significant increase in the wound healing rate with this compound treatment [].

- Raynaud's Phenomenon: Demonstrating potential for treating mild forms of Raynaud's phenomenon in patients with systemic sclerosis (SSc) [].

- Thrombotic Thrombocytopenic Purpura (TTP): A case report suggests potential benefits as an adjunctive treatment for refractory TTP [].

Q14: What is the safety profile of this compound?

A14: this compound is generally well-tolerated. Clinical trials reported common side effects including:

Q15: What strategies have been explored for improving the delivery of this compound?

A15: Research suggests that transdermal delivery of this compound can be enhanced and controlled by combining it with oleic acid and HP-β-CyD []. This approach holds promise for targeted delivery and improved bioavailability.

- Urinary albumin excretion rate (UAER): A commonly used marker for assessing the progression of diabetic nephropathy, showing reduction with this compound treatment [, , , ].

- Serum cystatin C (Cys-C): A marker of renal function, showing decreased levels with this compound treatment in patients with early diabetic nephropathy [, ].

- Inflammatory markers: Studies indicate that this compound can reduce the levels of serum high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α) in patients with diabetic nephropathy [].

- Endothelial function markers: Research suggests that this compound can improve endothelium-dependent vasodilation and reduce oxidative stress, as indicated by changes in flow-mediated dilation and urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。